N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
Description
N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl group and a carbonyl group attached to a 5-methylisoxazole moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c1-13-10-19(25-20(24-13)15-4-8-17(22)9-5-15)27-12-18(26)23-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBBCZGSFZLVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-methylisoxazole moiety, which can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes . The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a phenoxyethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-l-valyl-n~1~-((1r,2z)-4-(benzyloxy)-4-oxo-1-{[(3r)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-l-leucinamide .
- Other Isoxazole Derivatives : Compounds with similar isoxazole moieties but different substituents on the piperidine ring or phenoxyethyl group .
Uniqueness
N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.85 g/mol. Its structure features a chlorophenyl group, a fluorophenyl moiety, and a pyrimidine ring, which are significant for its biological interactions.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities:
- Acetylcholinesterase Inhibition : Compounds that inhibit AChE are crucial for treating conditions like Alzheimer's disease. The structure of this compound may allow it to bind effectively to the active site of AChE, thus preventing the breakdown of acetylcholine in the synaptic cleft.
- Urease Inhibition : Urease inhibitors are important in managing urinary tract infections and certain gastrointestinal disorders. The sulfanyl group in the compound could interact with the urease enzyme, blocking its activity and thereby reducing ammonia production from urea .
3. Pharmacological Applications
The pharmacological potential of this compound extends beyond antibacterial and enzyme inhibition. It may also exhibit:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
